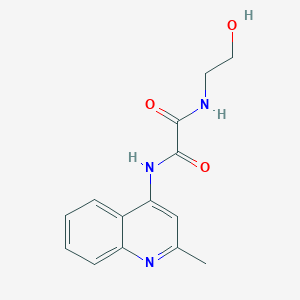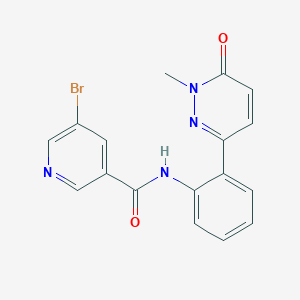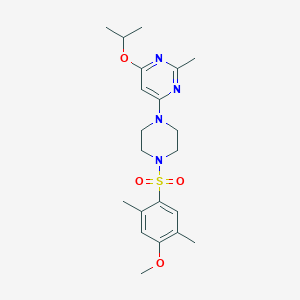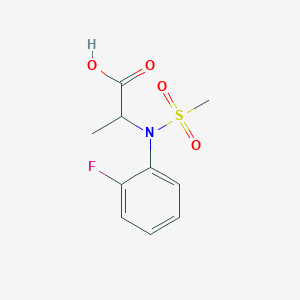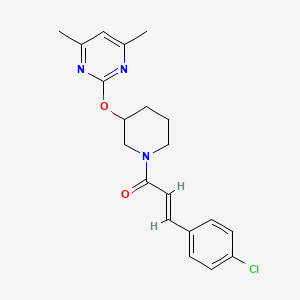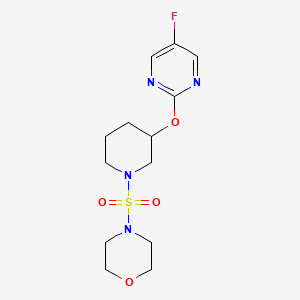
4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C13H19FN4O4S and its molecular weight is 346.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific positions, particularly within the piperidine ring.
Reduction: : Reduction reactions may modify the sulfonyl group or reduce specific ring systems.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, alkoxides).
Major Products
The reaction products depend on the reagents and conditions. Substitution reactions typically yield derivative compounds with modified functional groups. Oxidation and reduction result in structurally altered versions of the parent compound.
Scientific Research Applications: The compound's versatile structure lends itself to numerous scientific applications:
Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : As a probe to study biochemical pathways, especially those involving enzyme interactions.
Medicine: : Investigated for potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: : Utilized in the development of new materials with specific chemical properties, such as catalysts or polymer additives.
Wirkmechanismus
Effects: : The compound exerts its effects through interactions with specific molecular targets.
Molecular Targets: : Enzymes, receptors, and nucleic acids are common targets, leading to modulation of biological pathways.
Pathways: : The mechanisms often involve inhibition or activation of enzyme activity, interference with receptor-ligand binding, or direct interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds with similar structural motifs include other piperidine or morpholine derivatives with sulfonyl groups and pyrimidine rings.
Uniqueness
The unique combination of these elements in 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine gives it distinct chemical properties, such as enhanced stability or specific biological activity profiles that set it apart from its analogs.
This compound is a fascinating subject of study and holds great promise across various scientific disciplines. Anything more you want to dive deeper into?
Eigenschaften
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O4S/c14-11-8-15-13(16-9-11)22-12-2-1-3-18(10-12)23(19,20)17-4-6-21-7-5-17/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVVCBYGDVNVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
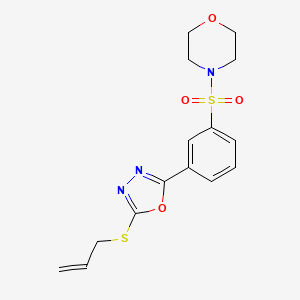
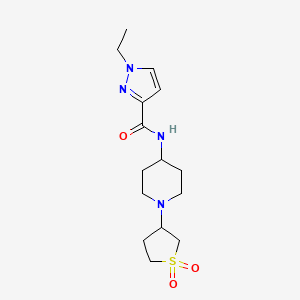
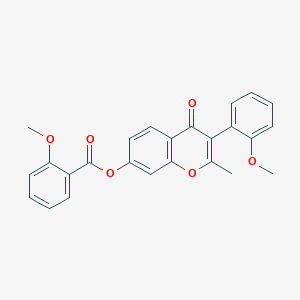
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818392.png)
![N-(2,4-difluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2818394.png)
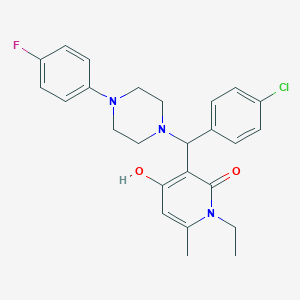
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2818399.png)
![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2818402.png)
![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline](/img/structure/B2818405.png)
